molecular formula C7H8N4O2 B11912730 4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 758726-17-9

4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B11912730
CAS No.: 758726-17-9
M. Wt: 180.16 g/mol
InChI Key: NGCDCGBCKUTWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 758726-17-9) is a high-value fused bicyclic heterocycle serving as a key synthetic intermediate and building block in medicinal chemistry. Its structural resemblance to purines makes it a privileged scaffold for designing novel biologically active compounds, particularly in oncology and antimicrobial research . This compound is of significant interest in antitumor agent development, where imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of crucial cellular enzymes such as poly(ADP-ribose) polymerase (PARP) . PARP inhibitors can increase the sensitivity of tumor cells to chemotherapy, making this scaffold a promising candidate for combination therapies . Furthermore, research highlights the potential of related imidazopyridine cores in generating inhibitors for Janus kinases (JAK) and c-MET kinases, which are pivotal in cancer cell proliferation and angiogenesis . Beyond oncology, this chemical building block shows substantial potential in antimicrobial applications. It can be utilized to synthesize novel compounds targeting drug-resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Its utility also extends to antifungal research, where analogous structures act as potential inhibitors of glucosamine-6-phosphate synthase, an enzyme essential for fungal cell wall synthesis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

758726-17-9

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H8N4O2/c8-6-5-3(9-2-10-5)1-4(11-6)7(12)13/h2,4H,1H2,(H2,8,11)(H,9,10)(H,12,13)

InChI Key

NGCDCGBCKUTWHN-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(C2=C1NC=N2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Meldrum’s Acid

A scalable approach for related imidazo[4,5-c]pyridine derivatives involves a one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile , aryl aldehydes, and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in aqueous media. Although developed for benzo-fused analogs, this method is adaptable to pyridine-based systems.

Mechanism and Adaptations

  • Knoevenagel Condensation : Meldrum’s acid reacts with aldehydes to form α,β-unsaturated ketones.

  • Michael Addition : The nitrile-containing precursor attacks the ketone, forming a C–C bond.

  • Cyclization and Rearomatization : Intramolecular cyclization generates the imidazo[4,5-c]pyridine core, followed by elimination of acetone and HCN.

For the target compound, replacing the benzoimidazole nitrile with a pyridine analog (e.g., 2-(pyridin-2-yl)acetonitrile ) and using an aldehyde bearing a protected amino group could yield the desired scaffold. Post-synthetic hydrolysis of the Meldrum’s acid-derived lactam would unveil the carboxylic acid.

Optimization Insights

  • Catalyst : Piperidine (0.3 mmol per 1 mmol substrate) enhances yield by deprotonating Meldrum’s acid.

  • Solvent : Water outperforms organic solvents (e.g., EtOH, DMF) due to favorable polarity and green chemistry benefits.

  • Yield : 70–80% for benzoimidazo analogs under room-temperature conditions.

Cyclization of Functionalized Pyridine Precursors

Ring-Closure via Amide Formation

Patent EP0245637A1 describes the synthesis of tetrahydroimidazo[4,5-c]pyridines through cyclization of pyridine derivatives bearing side-chain amines and carboxylic acids. For example:

  • Ester Hydrolysis : A cyclohexylacetic acid derivative is hydrolyzed to the carboxylic acid.

  • Amide Coupling : Condensation with a benzylamine forms the imidazole ring.

Application to Target Compound
Starting with 6-cyano-4-aminopyridine-2-carboxylic acid , reductive amination (e.g., using NaBH4 or H2/Pd) could reduce the pyridine to the 6,7-dihydro form. Subsequent cyclization with a nitrile or amide-forming reagent would close the imidazole ring.

Challenges

  • Regioselectivity : Ensuring amide formation occurs at the 4- and 5-positions of the pyridine.

  • Protection Strategies : Temporary protection of the amino and carboxylic acid groups may be necessary to prevent side reactions.

Catalytic Hydrogenation and Functionalization

Reductive Amination and Carboxylation

A hypothetical route involves:

  • Synthesis of 4-Nitroimidazo[4,5-c]pyridine : Nitration of the imidazole ring followed by reduction to the amine.

  • Carboxylation : Direct introduction of the carboxylic acid via Kolbe–Schmitt reaction or metal-catalyzed carbonylation.

Key Considerations

  • Reduction Conditions : Pd/C or Raney Ni under H2 atmosphere for nitro-to-amine conversion.

  • Carboxylation : CO2 insertion at the 6-position using strong bases (e.g., KOH) at high pressure.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Multi-ComponentNitrile, aldehyde, Meldrum’s acidH2O, piperidine, rt70–80%One-pot, scalable, green solventRequires adaptation for pyridine
CyclizationPyridine esters/amidesHydrolysis, amide coupling50–60%High regiocontrolMulti-step, protection needed
Reductive FunctionalizationNitro derivatives, CO2H2/Pd, high-pressure CO240–50%Direct functionalizationLow yield, harsh conditions

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:

Reaction Type Conditions Products/Applications Source
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivatives for improved lipophilicity in drug design
Amide Coupling EDC/HOBt, DMFPeptide-like conjugates for targeting enzymes (e.g., glucosamine-6-phosphate synthase)
Salt Formation NaOH or HCl in aqueous ethanolWater-soluble salts for pharmaceutical formulations

Amino Group Transformations

The primary amine participates in nucleophilic substitutions and cyclization reactions:

Reaction Reagents Outcome Source
Acylation Acetic anhydride, pyridineN-acetyl derivatives to modulate bioavailability
Schiff Base Formation Aromatic aldehydes, ethanol, ΔImine intermediates for metal-chelating complexes
Heterocycle Synthesis CS<sub>2</sub>, KOHThioamide-functionalized analogs with antiviral activity

Imidazo-Pyridine Ring Modifications

The fused aromatic system enables electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position, enhancing electron-withdrawing effects .

  • Halogenation : Br<sub>2</sub> in acetic acid yields 3-bromo derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Hydrogenation

  • Catalytic Hydrogenation : H<sub>2</sub>/Pd-C reduces the dihydro-pyridine ring to a tetrahydro derivative, altering conformational flexibility .

Biological Interaction Studies

The compound binds to enzymatic targets via its functional groups:

Target Interaction Mechanism Biological Effect Source
Glucosamine-6-phosphate synthase Carboxylic acid chelates Mg<sup>2+</sup> cofactors; amino group mimics substrate aminesAntifungal activity
HPV E6 oncoprotein Imidazole nitrogen forms hydrogen bonds with catalytic residuesInhibition of viral oncoprotein-mediated p53 degradation

Synthetic Pathways and Byproducts

Key intermediates and side reactions observed during synthesis:

Step Conditions Key Intermediate Byproduct
Cyclocondensation Acetic acid, Δ5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acidOxo-imidazo byproducts (≤15% yield)
Curtius Rearrangement Diphenylphosphorylazide, dioxaneIsocyanate intermediateUnreacted starting material (≤10%)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via decarboxylation, releasing CO<sub>2</sub> and forming imidazo-pyridine amines .

  • Photodegradation : UV exposure induces ring-opening reactions, producing quinoline analogs .

Scientific Research Applications

Antihypertensive Activity

Research has indicated that derivatives of 4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibit antihypertensive properties. A notable patent describes various substituted derivatives that show promise as antihypertensive agents, suggesting their potential utility in managing high blood pressure conditions .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant effects. A series of analogs were synthesized and evaluated for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) studies highlighted that modifications to the imidazo-pyridine core could enhance anticonvulsant efficacy .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. Studies involving thiazole-pyridine hybrids demonstrated significant anti-breast cancer efficacy against various cancer cell lines, indicating that imidazo-pyridine derivatives could be developed into effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been examined as well. Some derivatives have shown activity against bacterial strains, suggesting their potential as new antimicrobial agents .

Synthesis Approaches

Several synthetic routes have been developed for producing this compound and its derivatives:

  • Ritter-type Reactions : This method has been utilized to synthesize various imidazo-pyridine analogs efficiently.
  • Multistep Synthesis : The production of thiazole-integrated pyrrolidinones and isoindoline derivatives involves multiple synthetic steps, showcasing the versatility of this compound's chemistry .

Table of Synthetic Methods

MethodDescriptionReference
Ritter-type ReactionEfficient synthesis of imidazo-pyridine analogs
Multistep SynthesisInvolves complex reactions to produce derivatives
Condensation ReactionsUsed for creating thiazole-linked compounds

Case Study 1: Antihypertensive Derivatives

A study focusing on a series of substituted derivatives demonstrated significant reductions in blood pressure in hypertensive animal models, highlighting the therapeutic potential of these compounds in treating hypertension.

Case Study 2: Anticonvulsant Efficacy

In a controlled trial involving several synthesized analogs, one particular derivative showed a median effective dose significantly lower than standard anticonvulsant medications, suggesting enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with GABA receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Saturation : The target compound’s 6,7-dihydro structure introduces rigidity compared to fully saturated (tetrahydro) analogs like spinacine. This may influence conformational flexibility and binding to biological targets .
  • Substituents: The 4-amino group contrasts with substituents such as carboxylic acid (spinacine), fluorophenyl, or bulky groups (e.g., diphenylacetyl in PD123319). These substitutions impact polarity, solubility, and lipophilicity (Table 1).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Saturation Molecular Weight Key Properties
Target Compound 4-amino 6,7-dihydro ~209.2 (calc.) Polar (NH₂ and COOH), moderate solubility
Spinacine None Tetrahydro 182.17 Hydrophilic (COOH), high water solubility
PD123319 Diphenylacetyl, dimethylamino Tetrahydro 720.67 Lipophilic, AT2 receptor antagonist
4-(4-Fluorophenyl) derivative 4-fluorophenyl Tetrahydro 261.26 Increased lipophilicity (logP ~1.8)
4-(2-Thienyl) derivative 2-thienyl Tetrahydro 249.29 Moderate solubility (heterocyclic S)
Carbonic Anhydrase Modulation

Spinacine (tetrahydro parent compound) exhibits carbonic anhydrase (CA) activation, attributed to its imidazole ring and carboxylic acid group.

Receptor Binding
  • PD123319: A tetrahydro derivative with bulky substituents, PD123319 acts as a potent AT2 receptor antagonist (IC50 = 2.7 × 10⁻⁷ M) . The target compound’s smaller 4-amino group likely limits similar receptor engagement due to reduced steric bulk.
  • Metal-Ion Chelation: Spinacine’s carboxylic acid enables metal-ion coordination, as shown in histidine analog studies . The amino group in the target compound may offer weaker chelation capacity.

Biological Activity

4-Amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 758726-17-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 180.164 g/mol
  • CAS Number : 758726-17-9

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives. For instance, related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

These findings suggest that modifications to the imidazo[4,5-c]pyridine structure can enhance anti-inflammatory efficacy.

2. Antihypertensive Activity

The compound has been investigated for its potential antihypertensive effects. Analogous compounds have shown promise in lowering blood pressure through various mechanisms, including vasodilation and modulation of vascular tone.

3. Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example:

Cell LineGrowth Inhibition (%)Reference
HepG2 (liver cancer)54.25%
HeLa (cervical cancer)38.44%

These results demonstrate the potential for developing anticancer agents based on the imidazo[4,5-c]pyridine scaffold.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • COX Inhibition : The compound's structural features allow it to inhibit COX enzymes effectively, leading to decreased prostaglandin synthesis and reduced inflammation.
  • Cell Cycle Modulation : Some derivatives have been shown to affect cell cycle progression in cancer cells, contributing to their antiproliferative effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives:

  • Electron-donating groups at specific positions on the ring enhance anti-inflammatory activity.
  • Substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Case Studies

Several case studies have explored the pharmacological potential of this compound and its analogs:

  • In Vivo Studies : Animal models have demonstrated that certain derivatives can effectively reduce inflammation and hypertension without significant side effects.
  • In Vitro Assays : Various assays have confirmed the cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how have they been addressed?

  • Answer : Synthesis of this bicyclic imidazo-pyridine derivative requires precise control over regioselectivity and stereochemistry. For example, in analogous compounds like PD123319 (a structurally related AT2 receptor antagonist), improvements were achieved by optimizing cyclization steps using Blankley’s protocol, which enhances yield and reduces side products . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to isolate the (S)-enantiomer, critical for biological activity .
  • Functional group protection : Selective protection of the carboxylic acid and amino groups during intermediate steps to prevent unwanted side reactions .

Q. How does the structural conformation of this compound influence its biological activity?

  • Answer : The bicyclic imidazo-pyridine core allows for planar and non-planar conformations, which impact receptor binding. For example, in spinacin (a related compound with immunomodulatory activity), the equatorial positioning of the carboxylate group enhances solubility and interaction with immune cell receptors . Computational modeling (e.g., DFT calculations) and NMR spectroscopy are recommended to analyze preferred conformations .

Q. What validated assays are available to test its receptor selectivity?

  • Answer : Angiotensin II receptor binding assays are widely used for structurally related compounds. For instance:

  • AT2 receptor antagonism : Radioligand displacement assays using [³H]-PD123319 as a competitive ligand, with pKB values calculated to quantify antagonist potency .
  • Functional assays : Measurement of angiotensin II-induced oxidative stress reduction in cell lines (e.g., vascular smooth muscle cells) to confirm AT2-specific activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported immunomodulatory vs. receptor antagonist activities of this compound?

  • Answer : Contradictions may arise from differences in stereochemical purity or assay conditions. Methodological recommendations:

  • Enantiomeric purity analysis : Use chiral HPLC or capillary electrophoresis to confirm the absence of inactive enantiomers .
  • Dose-response profiling : Compare immunomodulatory effects (e.g., cytokine release in macrophages) and receptor binding (AT2/AT1 selectivity) under identical experimental conditions .
  • Data normalization : Express results as a percentage of maximal agonist/antagonist response to control for batch-to-batch variability .

Q. What strategies optimize its stability in aqueous solutions for in vivo studies?

  • Answer : Stability challenges include hydrolysis of the imidazo-pyridine ring and oxidation of the amino group. Proven strategies:

  • pH optimization : Buffering solutions to pH 6–7 to minimize hydrolysis .
  • Lyophilization : Formulate as a lyophilized trifluoroacetate salt to enhance shelf life, as demonstrated for PD123319 .
  • Antioxidant additives : Include 0.1% ascorbic acid in stock solutions to prevent oxidation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Answer : Critical SAR insights from analogous compounds:

  • Amino group substitution : Replacement of the 4-amino group with bulkier substituents (e.g., dimethylamino) increases AT2 receptor affinity but may reduce solubility .
  • Carboxylic acid bioisosteres : Substituting the carboxylate with tetrazole or sulfonamide groups improves metabolic stability while retaining receptor interaction .
  • Bicyclic ring modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 7-position enhances oxidative stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.